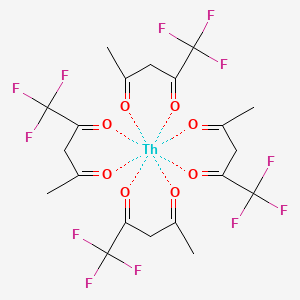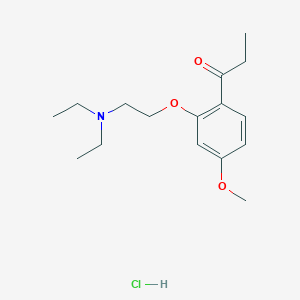
Propiophenone, 2'-(2-(diethylamino)ethoxy)-4'-methoxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride is a chemical compound with the molecular formula C15H24ClNO2 and a molecular weight of 285.810 . This compound is known for its unique structure, which includes a propiophenone backbone substituted with a diethylaminoethoxy group and a methoxy group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride typically involves the reaction of acetophenone with diethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol under reflux conditions . The resulting product is then purified through recrystallization using ethanol and acetone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The purification process may involve additional steps such as distillation and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylaminoethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Studied for its potential pharmacological effects and as a model compound for drug development.
Mechanism of Action
The mechanism of action of Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its diethylaminoethoxy group allows it to interact with biological membranes and proteins, modulating their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethylamino)propiophenone hydrochloride
- 2-(Methylamino)propiophenone hydrochloride
- 1-(2-Chlorophenyl)-2-(ethylamino)-2-methyl-1-propanone hydrochloride
Uniqueness
Propiophenone, 2’-(2-(diethylamino)ethoxy)-4’-methoxy-, hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its diethylaminoethoxy group enhances its solubility and reactivity, making it a valuable compound for various research applications .
Properties
CAS No. |
20809-07-8 |
|---|---|
Molecular Formula |
C16H26ClNO3 |
Molecular Weight |
315.83 g/mol |
IUPAC Name |
1-[2-[2-(diethylamino)ethoxy]-4-methoxyphenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H25NO3.ClH/c1-5-15(18)14-9-8-13(19-4)12-16(14)20-11-10-17(6-2)7-3;/h8-9,12H,5-7,10-11H2,1-4H3;1H |
InChI Key |
XIXRSICLXMAOJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OC)OCCN(CC)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


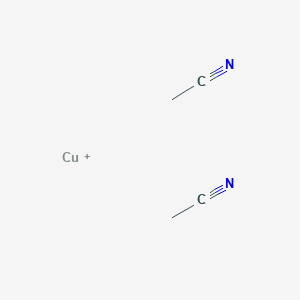
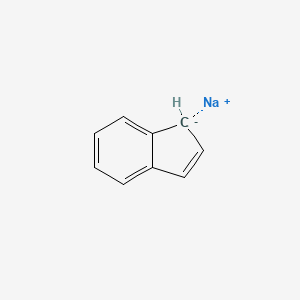

![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
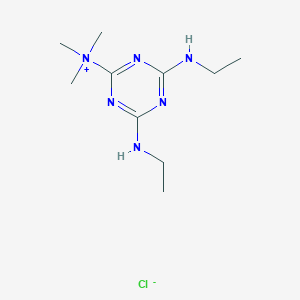
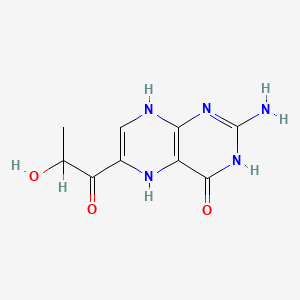
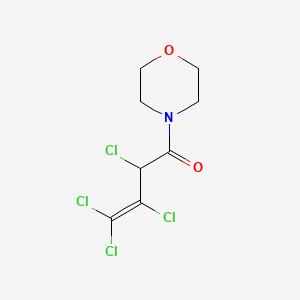
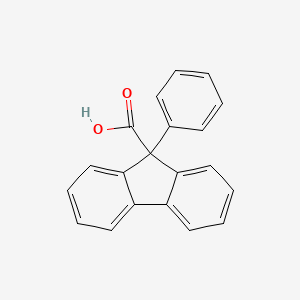
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)
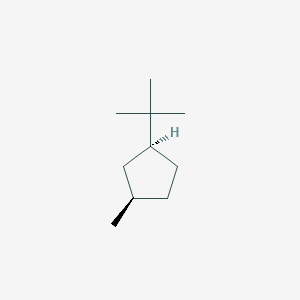


![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)
